molecular formula C12H12N2 B13285402 2-Methyl-5-(pyridin-2-YL)aniline

2-Methyl-5-(pyridin-2-YL)aniline

Cat. No.: B13285402
M. Wt: 184.24 g/mol
InChI Key: LBKPLWQTEXXBGC-UHFFFAOYSA-N
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Description

2-Methyl-5-(pyridin-2-yl)aniline is an organic compound with the molecular formula C12H12N2 It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the 2-position and a pyridin-2-yl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(pyridin-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-nitroaniline with pyridine-2-carbaldehyde under reductive conditions. The reaction typically proceeds in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include solvents like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(pyridin-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) over palladium (Pd) catalysts are frequently used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-Methyl-5-(pyridin-2-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(pyridin-2-yl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(pyridin-3-yl)aniline: Similar structure but with the pyridine ring attached at the 3-position.

    2-Methyl-5-(pyridin-4-yl)aniline: Similar structure but with the pyridine ring attached at the 4-position.

    2-Methyl-5-(quinolin-2-yl)aniline: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

2-Methyl-5-(pyridin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridine ring can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

2-methyl-5-pyridin-2-ylaniline

InChI

InChI=1S/C12H12N2/c1-9-5-6-10(8-11(9)13)12-4-2-3-7-14-12/h2-8H,13H2,1H3

InChI Key

LBKPLWQTEXXBGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=N2)N

Origin of Product

United States

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